molecular formula C10H22N2 B3037024 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS No. 40327-96-6

4-Amino-1,2,2,6,6-pentamethylpiperidine

Cat. No. B3037024
CAS RN: 40327-96-6
M. Wt: 170.3 g/mol
InChI Key: CGXOAAMIQPDTPE-UHFFFAOYSA-N
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Description

4-Amino-1,2,2,6,6-pentamethylpiperidine is a chemical compound . It is used in the synthesis of BN-fused polycyclic aromatic molecules for potential application to electronic materials and apparatus . It is also a building block useful for introducing a very hindered amine .


Synthesis Analysis

The synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine involves several steps. It can be prepared from 1,2,2,6,6-pentamethyl-4-piperidone hydroiodide as a raw material, which is first prepared into 1,2,2,6,6-pentamethyl-4-piperidone oxime, and then the oxime is reduced to obtain 4-Amino-1,2,2,6,6-pentamethylpiperidine .


Molecular Structure Analysis

The molecular formula of 4-Amino-1,2,2,6,6-pentamethylpiperidine is C10H24N2 . The InChI Key is CGXOAAMIQPDTPE-UHFFFAOYSA-P . The SMILES string is C[NH+]1C©©CC([NH3+])CC1©C .


Chemical Reactions Analysis

4-Amino-1,2,2,6,6-pentamethylpiperidine can be used as a reactant for consecutive SNAr-dequaternization reactions of heteroaromatic chlorides with tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine include a boiling point of 215°C to 218°C, a flash point of 72°C, and a refractive index of 1.4795 to 1.4815 . It is soluble in water and other organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Electronic Materials and Apparatus

Functionalization of Graphene Quantum Dots (GQDs)

Safety and Hazards

4-Amino-1,2,2,6,6-pentamethylpiperidine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOAAMIQPDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960968
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,2,6,6-pentamethylpiperidine

CAS RN

40553-78-4, 40327-96-6
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,2,6,6-pentamethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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